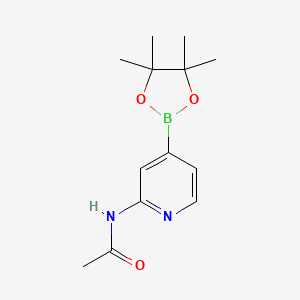

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (CAS: 1220220-21-2) is a boronic ester-containing compound with the molecular formula C₁₃H₁₉BN₂O₃ and a molecular weight of 262.11 g/mol . It features a pyridine ring substituted at the 4-position with a pinacol boronate ester and at the 2-position with an acetamide group. The compound is synthesized via a palladium-catalyzed Miyaura borylation reaction, where N-(4-bromopyridin-2-yl)acetamide reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate, yielding 57% isolated product . Key characterization data includes ¹H NMR signals at δ 1.35 (s, 12H, pinacol methyl groups) and 2.22 (s, 3H, acetamide CH₃), confirming its structure .

Properties

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-9(17)16-11-8-10(6-7-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSZMGQQXZXQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678208 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220220-21-2 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220220-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Miyaura Borylation of 4-Bromo-2-Acetamidopyridine

This method prioritizes early-stage introduction of the acetamide group, followed by boronate ester formation.

Reaction Conditions :

| Component | Specification |

|---|---|

| Starting Material | 4-Bromo-2-acetamidopyridine |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Pd(dppf)Cl₂ (1-2 mol%) |

| Base | Potassium Acetate (KOAc, 3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80-100°C, 12-24 hours |

| Workup | Aqueous extraction, silica chromatography |

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with B₂pin₂ to yield the boronate ester. The acetamide group remains stable under these conditions due to its electron-withdrawing nature, which minimizes undesired side reactions.

Yield Optimization :

-

Excess B₂pin₂ (1.5-2.0 equiv) improves conversion.

-

Anhydrous conditions prevent hydrolysis of the boronate ester.

Sequential Amidation and Borylation

An alternative approach involves late-stage acetylation of a pre-formed boronate ester intermediate:

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-Aminopyridine

-

Borylation : 4-Bromo-2-aminopyridine reacts with B₂pin₂ under Miyaura conditions (analogous to Section 2.1).

-

Protection : The amine group may require temporary protection (e.g., as a tert-butoxycarbonyl (Boc) derivative) to prevent side reactions during borylation.

Step 2: Acetylation of the Amine

| Component | Specification |

|---|---|

| Starting Material | 4-Boronate-2-aminopyridine |

| Acetylating Agent | Acetic Anhydride (2.0 equiv) |

| Base | Triethylamine (TEA, 3.0 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → Room Temperature, 2-4 hours |

Key Considerations :

-

Controlled addition of acetic anhydride prevents over-acetylation.

-

Boc-protected intermediates require deprotection (e.g., TFA in DCM) prior to acetylation.

Comparative Analysis of Synthetic Strategies

The choice between early-stage amidation (Route 2.1) and late-stage acetylation (Route 2.2) depends on substrate availability and functional group compatibility:

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., 100-ton batches as indicated in supplier data) necessitates:

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

-

Reduction: : Reduction reactions can target the pyridine ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

Oxidation: Boronic acids, borate esters.

Reduction: Amines, reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions.

Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology

Bioconjugation: The compound can be used to label biomolecules due to its boron-containing moiety, which can form reversible covalent bonds with diols and other functional groups.

Medicine

Drug Development: It is explored as a potential pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

Materials Science: The compound is investigated for its potential use in the development of new materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide exerts its effects depends on its application:

Catalysis: As a ligand, it coordinates with metal centers to facilitate various catalytic reactions.

Bioconjugation: The boron moiety forms reversible covalent bonds with diols, enabling the labeling and detection of biomolecules.

Drug Development: It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Pyridine-Based Analogs

- N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide (CAS: 904326-87-0):

- N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide (CAS: 1201645-46-6):

Phenyl-Based Analogs

- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 214360-60-8):

- N-(3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide :

Hybrid Backbone Analogs

- 2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Compound 6.41 ):

- N-(4-(tert-butyl)phenyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Compound 6.58 ):

Physicochemical Properties

| Property | Target Compound | N-(4-borylphenyl)acetamide | N-(5-borylpyridin-2-yl)acetamide |

|---|---|---|---|

| Boiling Point | 451.8±30.0 °C (pred.) | Not reported | Not reported |

| Density | 1.11±0.1 g/cm³ | ~1.15 g/cm³ (est.) | ~1.10 g/cm³ (est.) |

| pKa | 13.92±0.70 | ~14.0 (est.) | ~13.5 (est.) |

| Storage | Under N₂ at 2–8°C | Similar | Similar |

Biological Activity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is . Its structure includes a pyridine ring and a dioxaborolane moiety that contributes to its biological properties. The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

Research indicates that this compound acts as a kinase inhibitor , specifically targeting glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes such as metabolism and cell differentiation. Inhibiting GSK-3β has been linked to therapeutic effects in conditions like Alzheimer's disease and cancer.

Inhibitory Activity

A study reported that derivatives of this compound exhibited potent inhibitory activity against GSK-3β with an IC50 value as low as 8 nM. This suggests that the compound can effectively modulate pathways involved in neurodegeneration and tumorigenesis by inhibiting GSK-3β activity .

Cytotoxicity Testing

The cytotoxic effects of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide were evaluated using various cell lines. The results showed that at concentrations up to 10 µM, the compound did not significantly reduce cell viability in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). This indicates a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Activity

In addition to its kinase inhibition properties, the compound demonstrated anti-inflammatory effects in BV-2 microglial cells. It significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at low concentrations (1 µM), suggesting its potential use in treating neuroinflammatory conditions .

Case Studies

- Alzheimer's Disease Model : In a preclinical model of Alzheimer's disease, treatment with N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide resulted in improved cognitive function and reduced amyloid plaque formation. These findings support its potential as a therapeutic agent for neurodegenerative diseases .

- Cancer Research : A recent study explored the compound's effects on various cancer cell lines. It exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to its ability to inhibit GSK-3β-mediated pathways that are often dysregulated in cancer .

Table 1: Inhibitory Activity Against GSK-3β

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| N-(4-(4,4,5,5-tetramethyl... | 8 | GSK-3β Inhibition |

| Staurosporine | 10 | General Kinase Inhibition |

Table 2: Cytotoxicity Results in Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HT-22 | 10 | 95 |

| BV-2 | 10 | 92 |

Q & A

Q. Q: What are the standard synthetic routes for preparing N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide, and how can its purity be optimized?

A: The compound is synthesized via palladium-catalyzed Miyaura borylation. A representative procedure involves reacting N-(4-bromopyridin-2-yl)acetamide with bis(pinacolato)diboron in dioxane, using potassium acetate as a base and Pd(dppf)Cl₂ as a catalyst. Purification via crystallization from ethyl acetate/petroleum ether (1:2) yields 57% pure product . To optimize purity, monitor reaction progress using thin-layer chromatography (TLC) and employ recrystallization or column chromatography for intermediates. Characterization by NMR (e.g., δ 1.35 ppm for pinacol methyl groups) and mass spectrometry is critical to confirm structural integrity .

Advanced Reaction Optimization

Q. Q: How can researchers address low yields in the Miyaura borylation of N-(4-bromopyridin-2-yl)acetamide, and what factors influence catalytic efficiency?

A: Low yields may arise from suboptimal catalyst loading, solvent choice, or moisture sensitivity. Systematic optimization includes:

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., XPhos, SPhos) .

- Solvent effects : Compare dioxane with toluene or THF, which may alter reaction kinetics.

- Temperature control : Elevated temperatures (80–100°C) may improve conversion but risk decomposition.

- Moisture exclusion : Use anhydrous solvents and inert atmosphere to prevent boronic ester hydrolysis.

Document yield variations in a table (e.g., 45–70% under different conditions) and validate via triplicate runs .

Spectral Interpretation Challenges

Q. Q: What are the key NMR spectral features of this compound, and how can overlapping signals be resolved?

A: The NMR spectrum (CDCl₃) shows:

- δ 1.35 ppm (s, 12H): Pinacol methyl protons.

- δ 2.22 ppm (s, 3H): Acetamide methyl group.

- δ 7.40–8.79 ppm: Pyridine ring protons (distinct coupling patterns).

Overlapping aromatic signals can be resolved using -NMR, HSQC, or COSY experiments. For boron-containing peaks, -NMR (if accessible) or 2D heteronuclear correlation spectroscopy may clarify boronate coordination .

Applications in Cross-Coupling Reactions

Q. Q: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules?

A: As a boronic ester, it serves as a key intermediate for coupling with aryl/heteroaryl halides. Example workflow:

Coupling partners : Combine with bromo-/iodoarenes (e.g., drug fragments) under Pd catalysis.

Conditions : Use Pd(PPh₃)₄ or PdCl₂(dtbpy) with K₂CO₃ in aqueous THF/ethanol (60–80°C).

Post-reaction analysis : Monitor biaryl formation via HPLC-MS and isolate via flash chromatography.

This method enables access to pyridine-acetamide hybrids for kinase inhibitors or antimicrobial agents .

Stability and Storage Considerations

Q. Q: What are the stability profiles of this boronic ester under varying pH and solvent conditions?

A: Boronic esters hydrolyze in protic solvents or acidic/basic conditions. Stability studies should include:

- pH-dependent degradation : Test in buffers (pH 1–14) at 25°C, quantifying hydrolysis via LC-MS.

- Solvent compatibility : Store in anhydrous DMSO or DMF at −20°C; avoid water-containing solvents.

- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH) to determine shelf life. Data tables comparing half-lives under different conditions are essential for experimental design .

Computational Modeling for Target Interaction

Q. Q: How can molecular docking predict the interactions of derivatives of this compound with biological targets like kinases?

A:

Ligand preparation : Generate 3D structures of derivatives using software (e.g., Schrödinger Maestro).

Target selection : Dock into ATP-binding pockets of GSK-3β or ROCK-1 (implicated in Alzheimer’s disease).

Scoring and validation : Use Glide SP/XP scoring; validate with MD simulations (e.g., Desmond).

SAR analysis : Correlate docking scores with experimental IC₅₀ values to prioritize synthesis targets.

This approach reduces trial-and-error synthesis and highlights key pharmacophores .

Handling Contradictory Data in Reaction Optimization

Q. Q: How should researchers resolve discrepancies in catalytic efficiency reports for similar boronation reactions?

A: Contradictions often arise from subtle differences in substrate purity, catalyst batch, or reaction setup. Mitigation strategies:

- Reproducibility checks : Replicate literature procedures with identical reagents/sources.

- Control experiments : Compare Pd(dppf)Cl₂ vs. PdCl₂(Amphos) under identical conditions.

- Data normalization : Report yields relative to internal standards (e.g., mesitylene for GC).

Publish detailed protocols with raw data to enhance transparency .

Advanced Applications in Drug Discovery

Q. Q: What preclinical studies validate the therapeutic potential of derivatives of this compound?

A: Derivatives are evaluated for:

- Kinase inhibition : Test against GSK-3β, IKK-β, or ROCK-1 via fluorescence polarization assays.

- Cellular efficacy : Measure tau aggregation inhibition in neuroblastoma cell lines (e.g., SH-SY5Y).

- Toxicity : Assess cytotoxicity in HEK-293 or primary hepatocytes.

For example, compound 24 derivatives showed IC₅₀ values <1 μM in kinase assays, supporting further in vivo testing .

Structural Analog Design

Q. Q: What structural modifications enhance the bioactivity or solubility of this compound?

A: Key modifications include:

- Pyridine substitution : Introduce electron-withdrawing groups (e.g., F, Cl) to modulate reactivity.

- Acetamide replacement : Test sulfonamide or urea linkers for improved target affinity.

- Boronate masking : Use pinacol-free esters (e.g., MIDA boronates) for controlled release in aqueous media.

Solubility can be enhanced via PEGylation or zwitterionic prodrug designs .

Mechanistic Insights into Boronate Reactivity

Q. Q: What experimental techniques elucidate the transmetalation mechanism of this compound in Suzuki couplings?

A: Mechanistic studies employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.